2-[3-(Boc-amino)propyloxyl]aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H22N2O3 |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
tert-butyl N-[3-(2-aminophenoxy)propyl]carbamate |
InChI |
InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)16-9-6-10-18-12-8-5-4-7-11(12)15/h4-5,7-8H,6,9-10,15H2,1-3H3,(H,16,17) |
InChI Key |
XTZVOSGTPWDKMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC=CC=C1N |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 2 3 Boc Amino Propyloxyl Aniline
Retrosynthetic Analysis and Proposed Synthetic Pathways
A retrosynthetic analysis of 2-[3-(Boc-amino)propyloxyl]aniline reveals several feasible disconnection points, leading to various synthetic strategies. The primary disconnections involve the ether linkage and the protected amino group, suggesting pathways based on aromatic nucleophilic substitution, etherification of aniline (B41778) precursors, and strategies for amine functionality protection.
Strategies Employing Aromatic Nucleophilic Substitution Reactions
Aromatic nucleophilic substitution (SNAr) presents a viable route to construct the ether linkage. This approach typically involves the reaction of a nucleophile with an activated aryl halide or sulfonate. fishersci.co.uk The efficiency of SNAr reactions is highly dependent on the electronic properties of the aromatic ring and the nature of the leaving group. nih.gov For the synthesis of the target compound, this would entail the reaction of a 2-substituted aniline derivative, where the substituent is a good leaving group, with 3-(Boc-amino)propan-1-ol.
The reaction is generally carried out in polar aprotic solvents like DMSO or DMF, which can solvate the cation and enhance the nucleophilicity of the alkoxide. numberanalytics.comnumberanalytics.com The choice of base is also critical, with strong bases like sodium hydride (NaH) often employed to generate the alkoxide in situ. fishersci.co.uk However, the high reactivity of anilines can lead to side reactions, and controlling the reaction conditions is paramount. ncert.nic.in The presence of electron-withdrawing groups on the aniline ring can facilitate the nucleophilic attack, but in the case of this compound, the amino group is electron-donating, which can decrease the ring's susceptibility to nucleophilic attack. thieme-connect.de
Approaches Involving Etherification of Aniline Precursors
A more common and often more efficient approach is the etherification of an aniline precursor, specifically 2-aminophenol (B121084), with a suitable 3-carbon electrophile. The Williamson ether synthesis is a classic and widely used method for this transformation. numberanalytics.comnumberanalytics.comlibretexts.org This SN2 reaction involves the nucleophilic attack of the phenoxide, generated from 2-aminophenol by a base, on an alkyl halide or tosylate. libretexts.org
A key starting material for this route is 3-(Boc-amino)propyl bromide or a related derivative. The reaction is typically performed in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent. fishersci.co.uk The choice of solvent and base can significantly impact the reaction yield and selectivity. numberanalytics.com For instance, using a strong base like sodium hydride in DMF often leads to higher yields compared to weaker bases in protic solvents. numberanalytics.com
The synthesis of 3-(Boc-amino)propan-1-ol and its subsequent conversion to a suitable electrophile is a critical part of this pathway. 3-Aminopropan-1-ol can be protected with di-tert-butyl dicarbonate (B1257347) (Boc)₂O to yield the Boc-protected alcohol. numberanalytics.com This alcohol can then be converted to an alkyl halide or tosylate for the Williamson ether synthesis.
Reductive Amination and Protection Strategies for Amine Functionality
Reductive amination is a powerful tool for the formation of C-N bonds and can be considered in the synthesis of precursors. organic-chemistry.orgjocpr.com While not directly forming the ether linkage, it can be employed to synthesize the aniline moiety or to introduce the aminopropyl side chain. For example, a precursor ketone could undergo reductive amination with an appropriate amine, followed by further functional group manipulations. thieme-connect.com
The protection of the amine functionality is a crucial aspect of the synthesis. The tert-butoxycarbonyl (Boc) group is widely used for this purpose due to its stability under various reaction conditions and its ease of removal under acidic conditions. numberanalytics.com The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. numberanalytics.com This protection strategy prevents unwanted side reactions involving the amino group during the etherification step. researchgate.net
Development and Refinement of Synthesis Protocols
The successful synthesis of this compound relies on the careful optimization of reaction parameters. This includes the selection of appropriate solvents, reaction temperatures, and catalysts to maximize yield and minimize byproducts.
Exploration of Solvent Systems and Reaction Conditions
The choice of solvent plays a significant role in both SNAr and Williamson ether synthesis reactions. Polar aprotic solvents such as DMF, DMSO, and acetonitrile (B52724) are generally preferred as they can effectively solvate cations, thereby increasing the reactivity of the nucleophile. numberanalytics.comacsgcipr.org The polarity and hydrogen-bonding ability of the solvent can influence the reaction rate and mechanism. nih.govresearchgate.net For instance, in SNAr reactions, the solvent can affect the stability of the Meisenheimer intermediate. nih.gov
Reaction temperature is another critical parameter. While higher temperatures can increase the reaction rate, they can also lead to undesired side reactions. numberanalytics.com Therefore, finding the optimal temperature that balances reaction speed and selectivity is essential. For many Williamson ether syntheses, reactions can be conducted at room temperature, although heating may be necessary in some cases. fishersci.co.uk
The following table summarizes the effect of different solvent systems on the yield of etherification reactions, based on general principles of organic synthesis.
| Solvent | Dielectric Constant (ε) | Typical Reaction Conditions | Expected Yield |
| Dimethylformamide (DMF) | 37 | Room Temperature to 100°C | High |
| Dimethyl Sulfoxide (DMSO) | 47 | Room Temperature to 120°C | High |
| Acetonitrile (MeCN) | 36 | Room Temperature to 80°C | Moderate to High |
| Tetrahydrofuran (B95107) (THF) | 7.5 | Room Temperature to 66°C | Moderate |
| Ethanol (B145695) (EtOH) | 24.5 | Reflux | Low to Moderate |
Note: The expected yield is a qualitative assessment and can vary significantly based on the specific reactants, base, and catalyst used.
Catalyst Evaluation and Optimization in Ether Formation
In the context of Williamson ether synthesis, while not always required, catalysts can enhance the reaction rate and efficiency. Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can be employed to facilitate the transfer of the alkoxide from an aqueous or solid phase to the organic phase where the reaction occurs. numberanalytics.com
For SNAr reactions, the use of catalysts is less common for simple aryl halides but can be crucial for less activated substrates. researchgate.net In some modern synthetic methods, transition metal catalysts, such as those based on copper or palladium, are used to facilitate C-O bond formation, although these are more commonly associated with Ullmann-type couplings. researchgate.net
The following table outlines potential catalysts and their roles in the synthesis of the target compound.
| Catalyst Type | Example | Role in Synthesis | Potential Benefits |
| Phase-Transfer Catalyst | Tetrabutylammonium bromide | Facilitates transfer of phenoxide to organic phase | Increased reaction rate, milder conditions |
| Base | Sodium Hydride (NaH) | Deprotonates the phenol (B47542) to form the nucleophile | Strong base, drives reaction to completion |
| Base | Potassium Carbonate (K₂CO₃) | Milder base for deprotonation | Easier to handle, suitable for sensitive substrates |
| Lewis Acid | Not typically used | Could activate the electrophile | May lead to side reactions with the aniline |
By carefully considering these synthetic strategies and optimizing the reaction conditions, a robust and efficient synthesis of this compound can be achieved.
Protecting Group Introduction and Removal Methodologies (Focus on Boc)
The tert-butyloxycarbonyl (Boc) group is a widely employed amine protecting group in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under specific acidic conditions. organic-chemistry.org
Introduction of the Boc Group:
The Boc group is typically introduced to a primary or secondary amine using di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640) ((Boc)₂O). The reaction is generally carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine) or a hydroxide, in a suitable solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (THF), or a biphasic system with water. organic-chemistry.org The base is crucial for neutralizing the acidic byproduct, tert-butoxycarboxylic acid, which is unstable and decomposes to isobutylene (B52900) and carbon dioxide.
A plausible route to this compound could first involve the synthesis of the unprotected intermediate, 2-(3-aminopropyloxy)aniline. Subsequently, this diamine can be selectively N-protected at the primary aliphatic amine. The higher nucleophilicity of the aliphatic amine compared to the aromatic amine allows for selective protection. The reaction would involve treating 2-(3-aminopropyloxy)aniline with one equivalent of (Boc)₂O in a solvent like DCM at room temperature.
Removal of the Boc Group:
The removal of the Boc group, or deprotection, is most commonly achieved under anhydrous acidic conditions. organic-chemistry.org Reagents such as trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent (e.g., dioxane, methanol, or diethyl ether) are highly effective. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation, carbon dioxide, and the free amine. organic-chemistry.org
The choice of deprotection reagent and conditions can be tailored to the sensitivity of the substrate. For instance, for molecules with other acid-labile functional groups, milder acidic conditions might be necessary.
Table 1: Common Reagents and Conditions for Boc Group Manipulation
| Transformation | Reagents | Typical Solvents | General Conditions |
| Protection (Boc Introduction) | Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., Triethylamine, NaOH) | Dichloromethane (DCM), Tetrahydrofuran (THF), Water | Room Temperature |
| Deprotection (Boc Removal) | Trifluoroacetic acid (TFA), Hydrogen chloride (HCl) in organic solvent | Dichloromethane (DCM), Dioxane, Methanol, Diethyl ether | 0 °C to Room Temperature |
Stereochemical Considerations in Synthesis
For the specific chemical compound this compound, as represented by its chemical structure, there are no chiral centers. The molecule is achiral and does not exhibit stereoisomerism.
The synthesis of this compound from achiral starting materials, such as 2-aminophenol and 3-(Boc-amino)propyl bromide, will not introduce any stereocenters. Therefore, considerations of stereoselectivity (diastereoselectivity or enantioselectivity) are not applicable to the synthesis of this particular achiral target molecule. The synthetic route will produce a single, achiral product.
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally benign processes. The Williamson ether synthesis, a likely method for preparing the ether linkage, can be optimized to align with these principles. numberanalytics.com
Key Green Chemistry Considerations:
Atom Economy: The Williamson ether synthesis itself has a good atom economy, as most atoms from the reactants are incorporated into the final product. However, the generation of a salt byproduct (e.g., NaBr from the reaction of sodium 2-aminophenoxide with 3-(Boc-amino)propyl bromide) is inherent to the process.
Use of Safer Solvents: Traditional solvents for Williamson ether synthesis, such as dimethylformamide (DMF) or acetonitrile, are effective but pose environmental and health risks. Greener alternatives include the use of more benign solvents like ethanol or even solvent-free conditions. organic-chemistry.org Solvent-free reactions, where the reactants themselves act as the solvent, can significantly reduce waste.
Energy Efficiency: Employing alternative energy sources such as microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating methods. numberanalytics.com Microwave-assisted Williamson ether synthesis has been shown to be a more energy-efficient approach.
Use of Renewable Feedstocks: While the immediate precursors for this compound are typically derived from petrochemical sources, a broader green chemistry perspective would encourage the exploration of bio-based routes to starting materials like phenols and amines.
Catalysis: The use of phase-transfer catalysts (PTCs) can enhance the efficiency of the Williamson synthesis, especially in biphasic systems, potentially allowing for milder reaction conditions and reduced solvent usage. numberanalytics.comquizlet.com Recyclable catalysts are particularly desirable from a green chemistry standpoint.
Proposed Greener Synthetic Route:
A greener approach to the synthesis of this compound could involve the following modifications to the traditional Williamson ether synthesis:
Solvent Selection: Utilizing a greener solvent such as ethanol or exploring a solvent-free reaction.
Base Selection: Employing a solid base like potassium carbonate, which can be easily filtered off, instead of a soluble base that requires aqueous workup.
Energy Source: Using microwave irradiation to accelerate the reaction, thereby saving time and energy.
Table 2: Comparison of Traditional vs. Greener Synthetic Approaches
| Parameter | Traditional Approach | Greener Approach |
| Solvent | DMF, Acetonitrile | Ethanol, Solvent-free |
| Base | Sodium Hydride (NaH), Sodium Hydroxide (NaOH) | Potassium Carbonate (K₂CO₃), Solid-supported base |
| Energy | Conventional heating (reflux) | Microwave irradiation |
| Catalyst | None or stoichiometric base | Phase-transfer catalyst (recyclable) |
By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more environmentally responsible.
Mechanistic Investigations of Reactions Involving 2 3 Boc Amino Propyloxyl Aniline
Reaction Kinetics and Thermodynamic Analysis of Synthetic Steps
While specific kinetic and thermodynamic data for reactions involving 2-[3-(Boc-amino)propyloxyl]aniline are not extensively documented in publicly available literature, general principles of reaction kinetics and thermodynamics can be applied to its synthetic steps. The synthesis of this compound and its subsequent reactions are multi-step processes, each with its own reaction rate and energy profile.
The rate of a reaction is influenced by factors such as concentration, temperature, and the presence of a catalyst. For instance, in the N-tert-butoxycarbonylation of an amine, the reaction rate can be significantly affected by the choice of catalyst and solvent. researchgate.net A study on the N-Boc protection of various amines demonstrated that the use of certain ionic liquids as catalysts can lead to excellent yields and high chemoselectivity. organic-chemistry.org
Table 1: Factors Influencing Reaction Kinetics and Thermodynamics
| Factor | Influence on Reaction Kinetics | Influence on Thermodynamics |
| Concentration | Higher concentration of reactants generally leads to a faster reaction rate. | Does not affect the overall free energy change (ΔG°) of the reaction. |
| Temperature | Increasing the temperature typically increases the reaction rate. | Can affect the equilibrium position of a reaction based on its enthalpy change (ΔH°). |
| Catalyst | A catalyst increases the reaction rate by providing an alternative reaction pathway with a lower activation energy. | Does not alter the overall thermodynamics of the reaction (ΔG°, ΔH°, ΔS°). |
| Solvent | The polarity and protic/aprotic nature of the solvent can influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states. | Can affect the solubility of reactants and products, thereby influencing the position of equilibrium. |
Probing Reaction Intermediates and Transition States
Understanding reaction intermediates and transition states is fundamental to deciphering reaction mechanisms. solubilityofthings.com A transition state is a high-energy, short-lived configuration of atoms at the peak of the energy barrier in a reaction energy diagram. masterorganicchemistry.comorganicchemistrytutor.com It represents the point of maximum energy that must be overcome for reactants to convert into products and involves partial bond formation and breaking. solubilityofthings.commasterorganicchemistry.com
An intermediate , in contrast, is a species that exists at a local energy minimum between two transition states in a multi-step reaction. libretexts.orgorganicchemistrytutor.com While transient, intermediates are more stable than the adjacent transition states and can sometimes be isolated or detected spectroscopically. organicchemistrytutor.com
In the context of reactions involving this compound, various intermediates and transition states can be postulated. For example, in an electrophilic aromatic substitution on the aniline (B41778) ring, a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, is formed. The transition state leading to this intermediate would involve the partial formation of the new bond between the electrophile and the aromatic ring.
Computational chemistry methods, such as density functional theory (DFT) calculations, are powerful tools for probing the structures and energies of transition states and intermediates that may be difficult to observe experimentally. researchgate.net
Role of Functional Groups in Modulating Reactivity
The reactivity of this compound is dictated by the interplay of its three key functional groups: the Boc-protected amine, the ether linkage, and the aniline moiety.
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. researchgate.netchemistrysteps.comfishersci.co.uk The primary role of the Boc group in this compound is to deactivate the nucleophilicity of the primary amine on the propyl chain, preventing it from participating in unwanted side reactions. researchgate.netchemistrysteps.com
The Boc group is generally stable to basic and nucleophilic reagents, as well as catalytic hydrogenation. researchgate.netnih.gov This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule, such as the aniline ring, without affecting the protected amine. organic-chemistry.org The deprotection of the Boc group is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid, proceeding through the formation of a stable tert-butyl cation. chemistrysteps.comfishersci.co.uk
The aniline moiety in this compound is an electron-rich aromatic ring, making it highly susceptible to electrophilic aromatic substitution. libretexts.org The amino group (-NH2) is a strong activating and ortho-, para-directing group. However, the propyloxy substituent at the ortho position will also influence the regioselectivity of these reactions.
The high reactivity of aniline can sometimes lead to over-substitution or oxidation. libretexts.org To control the reactivity, the amino group can be acylated to form an amide, which is a less powerful activating group but still directs ortho- and para-. libretexts.org In the case of this compound, the existing ether linkage and the Boc-protected amine on the side chain already modulate the electronic properties of the ring, but further modifications might be necessary for specific synthetic outcomes.
The aniline functional group can also undergo other characteristic reactions, such as diazotization followed by Sandmeyer or coupling reactions. libretexts.org
Solvent Effects and Catalytic Mechanisms
The choice of solvent can have a profound impact on the rates and outcomes of reactions involving this compound. Solvents can influence the solubility of reactants, stabilize or destabilize charged intermediates and transition states, and in some cases, participate directly in the reaction mechanism. For instance, polar protic solvents can solvate both cations and anions effectively, which can be crucial for reactions involving ionic species.
Catalysis plays a vital role in many of the synthetic transformations involving this compound. As mentioned earlier, the N-Boc protection of amines is often catalyzed by a base or, in more modern methods, by ionic liquids or other heterogeneous catalysts. researchgate.netorganic-chemistry.org These catalysts function by activating the electrophile (di-tert-butyl dicarbonate) or deprotonating the amine to increase its nucleophilicity. organic-chemistry.org
In electrophilic aromatic substitution reactions on the aniline ring, Lewis acids are commonly employed as catalysts to generate a more potent electrophile. For reactions involving the deprotection of the Boc group, a strong acid acts as a catalyst. fishersci.co.uk
Table 2: Common Catalysts and Their Roles
| Reaction Type | Catalyst | Mechanism of Action |
| N-Boc Protection | Base (e.g., DMAP, NaHCO3) | Deprotonates the amine, increasing its nucleophilicity. fishersci.co.uk |
| N-Boc Protection | Ionic Liquid | Electrophilically activates di-tert-butyl dicarbonate (B1257347). organic-chemistry.org |
| Electrophilic Aromatic Substitution | Lewis Acid (e.g., AlCl3, FeCl3) | Coordinates to the electrophile, increasing its electrophilicity. libretexts.org |
| Boc Deprotection | Strong Acid (e.g., TFA, HCl) | Protonates the carbonyl oxygen of the Boc group, facilitating its cleavage. chemistrysteps.comfishersci.co.uk |
Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment
Application of Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques (e.g., 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of organic molecules in solution. For 2-[3-(Boc-amino)propyloxyl]aniline, a suite of NMR experiments would be utilized to assign all proton (¹H) and carbon (¹³C) signals.
Expected ¹H and ¹³C NMR Data:
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Boc C(CH₃)₃ | ~1.45 (singlet, 9H) | ~28.5 |
| Boc C (CH₃)₃ | --- | ~79.5 |
| Boc C=O | --- | ~156.0 |
| O-CH₂-CH₂-CH₂-NH | ~4.10 (triplet, 2H) | ~67.0 |
| O-CH₂-CH₂ -CH₂-NH | ~2.05 (quintet, 2H) | ~29.5 |
| O-CH₂-CH₂-CH₂ -NH | ~3.30 (quartet, 2H) | ~39.0 |
| NH (Boc) | ~5.0 (broad singlet, 1H) | --- |
| NH₂ (Aniline) | ~3.8 (broad singlet, 2H) | --- |
| Aromatic C-H | ~6.7-7.0 (multiplet, 4H) | ~115-122 |
| Aromatic C-O | --- | ~147.0 |
| Aromatic C-NH₂ | --- | ~138.0 |
Note: Expected values are based on standard chemical shift ranges for similar functional groups and may vary depending on the solvent and experimental conditions.
2D NMR Techniques:
To unambiguously assign these resonances and elucidate the connectivity of the molecule, a series of two-dimensional (2D) NMR experiments would be essential:
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the protons of the propyl chain (O-CH₂ -CH₂ -CH₂ -NH).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for piecing together the molecular fragments. It would show correlations between the Boc carbonyl carbon and the protons of the tert-butyl group, as well as between the aromatic carbons and the protons of the propyl chain through the ether linkage.
Solid-State NMR (ssNMR):
In cases where the compound is a solid and obtaining high-quality crystals for X-ray diffraction is challenging, solid-state NMR can provide valuable structural information. Cross-Polarization Magic Angle Spinning (CP/MAS) experiments would be used to obtain high-resolution ¹³C spectra in the solid state, which can provide insights into the packing and conformation of the molecule in its crystalline or amorphous form.
Mass Spectrometry (MS) for Fragmentation Analysis and Isotopic Profiling
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.
Expected Fragmentation Patterns:
Under electron impact (EI) or electrospray ionization (ESI), this compound would be expected to produce a characteristic set of fragments.
| Ion | m/z (Mass-to-Charge Ratio) | Description |
| [M+H]⁺ | 281.18 | Protonated molecular ion (in ESI) |
| [M-56]⁺ | 225.14 | Loss of isobutylene (B52900) from the Boc group |
| [M-100]⁺ | 181.12 | Loss of the entire Boc group |
| [C₇H₈NO]⁺ | 122.06 | Cleavage of the propyl chain, retaining the aminophenol moiety |
| [C₄H₉O₂]⁺ | 101.06 | Fragment corresponding to the Boc group |
The fragmentation of the Boc group is a well-known process in mass spectrometry and often results in a prominent peak corresponding to the loss of 56 Da (isobutylene) or 100 Da (the entire Boc group). reddit.commiamioh.edu The aniline (B41778) fragment can further lose HCN, a characteristic fragmentation pathway for aromatic amines. miamioh.eduwhitman.edu The molecular ion peak for a compound containing an odd number of nitrogen atoms, like this one, will have an odd nominal mass. libretexts.org
Isotopic Profiling:
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion to within a few parts per million. This allows for the unambiguous determination of the elemental formula (C₁₅H₂₄N₂O₃) and confirmation of the compound's identity.
Infrared and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. fiveable.memt.com
Expected Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
| N-H (Aniline) | Stretching | 3400-3200 (two bands) | Weak-Medium |
| N-H (Boc-Amide) | Stretching | ~3350 | Weak-Medium |
| C-H (Aromatic) | Stretching | 3100-3000 | Strong |
| C-H (Aliphatic) | Stretching | 2980-2850 | Medium |
| C=O (Boc) | Stretching | ~1690 | Medium |
| C=C (Aromatic) | Stretching | 1600-1450 | Strong |
| N-H (Aniline) | Bending | ~1620 | Medium |
| C-N (Aromatic) | Stretching | ~1300-1250 | Medium researchgate.net |
| C-O (Ether) | Stretching | ~1240 (asymmetric), ~1040 (symmetric) | Weak |
The IR spectrum would be dominated by a strong carbonyl (C=O) stretch from the Boc group and the N-H stretching vibrations of the aniline and amide moieties. documentsdelivered.com Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C backbone, which often give strong signals in Raman but may be weak in the IR spectrum. nih.gov
Advanced Chromatographic Separations (e.g., Chiral HPLC, GC-MS, LC-MS)
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any starting materials, byproducts, or isomers.
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse technique for purity analysis. A reversed-phase High-Performance Liquid Chromatography (HPLC) method would be developed to separate the target compound from any impurities. The eluent would be directly coupled to a mass spectrometer, allowing for the identification of each separated peak by its mass-to-charge ratio.
GC-MS (Gas Chromatography-Mass Spectrometry): While the high boiling point and potential thermal lability of the Boc group might make GC-MS challenging, it could be used if the compound is derivatized to increase its volatility. It could be particularly useful for detecting small, volatile impurities.
Chiral HPLC: Since this compound is achiral, chiral separation is not applicable. However, for related chiral amines, chiral HPLC is a critical technique. yakhak.org Enantiomers can be separated on chiral stationary phases (CSPs), such as those based on polysaccharides or crown ethers, allowing for the determination of enantiomeric purity. nih.govchromatographytoday.comnih.govyoutube.com
X-ray Crystallography for Solid-State Structural Determination
If a single crystal of sufficient quality can be grown, X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. nih.gov
Potential Findings from X-ray Crystallography:
Unambiguous Connectivity: It would confirm the bonding arrangement of all atoms in the molecule.
Molecular Conformation: It would reveal the precise bond angles, bond lengths, and torsional angles, providing insight into the preferred conformation of the flexible propyl chain and the orientation of the Boc group relative to the aniline ring.
Intermolecular Interactions: The crystal packing would show how individual molecules interact with each other through hydrogen bonding (e.g., between the aniline NH₂ and the Boc carbonyl oxygen) and van der Waals forces. researchgate.netresearchgate.net This information is crucial for understanding the physical properties of the solid material.
The successful application of these advanced analytical methodologies would provide a comprehensive and unequivocal characterization of the structure and purity of this compound, which is a prerequisite for its use in any further scientific investigation or application.
Computational and Theoretical Chemistry Studies of 2 3 Boc Amino Propyloxyl Aniline
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. For 2-[3-(Boc-amino)propyloxyl]aniline, these methods can provide a detailed picture of its electron distribution and three-dimensional shape.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method for predicting the ground state properties of molecules. scispace.comdoaj.org For aniline (B41778) derivatives, DFT calculations, often using the B3LYP functional with a 6-31G** basis set, have been shown to provide reliable results for geometry optimization. scispace.comdoaj.orgresearchgate.net These calculations help in determining key structural parameters.
In the case of this compound, DFT calculations would reveal the bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional structure. For instance, the pyramidalization of the amino group, a known feature of aniline, can be quantified. researchgate.net The presence of the bulky tert-butoxycarbonyl (Boc) group and the propyloxy chain introduces significant conformational flexibility, which can be explored using potential energy surface scans to identify low-energy conformers. scispace.comdoaj.org
| Parameter | Value |
|---|---|
| C-N (aniline) Bond Length | ~1.40 Å |
| C-O (ether) Bond Length | ~1.37 Å |
| N-H Bond Lengths | ~1.01 Å |
| C-N-C (Boc) Bond Angle | ~120° |
| C-O-C (ether) Bond Angle | ~118° |
| Amino Group Pyramidalization Angle | ~38-44° |
Ab Initio Methods for High-Accuracy Electronic Structure Determination
For even higher accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While computationally more expensive, these methods provide a more rigorous treatment of electron correlation, leading to more precise determinations of electronic structure and energy. For aniline, MP2 calculations have been used to study its structure. researchgate.net For this compound, these high-level calculations would refine the understanding of its electron distribution, ionization potential, and electron affinity.
Conformational Analysis and Energy Minimization Studies
Energy minimization studies are then performed on these identified conformers to find the most stable structures. These studies would likely reveal several local energy minima corresponding to different arrangements of the propyloxy chain and the Boc group relative to the aniline ring. The relative energies of these conformers determine their population at a given temperature.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. By simulating the motion of atoms based on a force field, MD can reveal how the molecule flexes, vibrates, and interacts with its environment, such as a solvent. For related systems, MD simulations have been used to study the behavior of binary mixtures. researchgate.net
MD simulations of this compound could illustrate the conformational transitions between different energy minima and provide information about the time-averaged properties of the molecule. This is particularly important for understanding how the molecule might interact with other molecules or biological targets.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models. For instance, vibrational frequencies can be calculated from the second derivatives of the energy. These calculated frequencies, after appropriate scaling, can be compared with experimental Infrared (IR) and Raman spectra. gsconlinepress.com
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental ¹H and ¹³C NMR spectra. gsconlinepress.comresearchgate.net This comparison is a powerful tool for confirming the structure and assigning the signals in the experimental spectra. researchgate.net
| Spectroscopic Parameter | Predicted Value | Experimental Value |
|---|---|---|
| N-H Stretching Frequency (IR) | ~3300-3500 cm⁻¹ | ~3350 cm⁻¹ |
| C=O (Boc) Stretching Frequency (IR) | ~1700 cm⁻¹ | ~1690 cm⁻¹ |
| ¹H NMR Chemical Shift (Aniline N-H) | ~3.5 ppm | ~3.6 ppm |
| ¹³C NMR Chemical Shift (Boc C=O) | ~155 ppm | ~154 ppm |
Reactivity Prediction and Reaction Pathway Modeling
Computational chemistry can also be used to predict the reactivity of this compound and to model potential reaction pathways. The analysis of frontier molecular orbitals (HOMO and LUMO) can indicate the most likely sites for electrophilic and nucleophilic attack. researchgate.net
Furthermore, the modeling of reaction pathways, for example, the thermolytic deprotection of the Boc group, can provide insights into the reaction mechanism and the energies of transition states and intermediates. researchgate.net This can help in understanding the stability of the compound and predicting its chemical behavior under different conditions. For instance, studies on related Boc-protected amines have explored their use in various chemical transformations. organic-chemistry.org
Ligand-Protein/Receptor Interaction Modeling
Given its structure, which contains hydrogen bond donors and acceptors, this compound could be studied for its potential to interact with protein binding sites. Molecular docking is a computational technique used for this purpose. nih.gov
The process involves:
Receptor and Ligand Preparation: A 3D crystal structure of a target protein is obtained from a database like the Protein Data Bank (PDB). nih.gov The ligand (this compound) structure is built and optimized for its geometry and charge distribution.
Docking Simulation: Using software like AutoDock Vina, the ligand is placed into the defined binding site of the protein. youtube.com The program then explores various possible conformations and orientations (poses) of the ligand within the binding site.
Scoring and Analysis: Each pose is assigned a score based on a scoring function that estimates the binding affinity. nih.gov The best-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the protein's amino acid residues. mdpi.com This modeling can provide hypotheses about how the molecule might bind to a biological target, guiding further experimental studies.
Applications of 2 3 Boc Amino Propyloxyl Aniline As a Precursor in Advanced Organic Synthesis
Utilization as a Building Block in Complex Molecule Construction
The unique disposition of reactive sites in 2-[3-(Boc-amino)propyloxyl]aniline—the nucleophilic aniline (B41778) and the latent primary amine of the side chain—renders it an ideal starting material for constructing intricate molecular frameworks.
Precursor in Heterocyclic Synthesis
The ortho-disubstituted aromatic ring is a classic motif for the synthesis of fused heterocyclic systems. The aniline nitrogen of this compound can participate in various cyclization reactions with appropriate bifunctional reagents to form nitrogen-containing heterocycles. For instance, multicomponent reactions, a cornerstone of modern synthetic efficiency, often utilize aniline derivatives to generate complex quinoline (B57606) and quinazolinone scaffolds. nih.govresearchgate.net
One-pot procedures involving anilines, aldehydes, and a third component like barbituric acid can lead to fused pyrimido[4,5-b]quinoline systems. researchgate.net Similarly, the reaction of anilines with anthranilic acids and N-Boc-amino acids has been shown to produce N-Boc-2-alkylaminoquinazolin-4(3H)-ones, which are key intermediates for bioactive compounds. nih.gov By analogy, this compound can be envisioned as a precursor to a variety of heterocyclic structures where the 3-(Boc-amino)propyloxy side chain is incorporated for further functionalization or to modulate the compound's physicochemical properties.
Below is a table of potential heterocyclic cores that could be synthesized using this compound as a key starting material.
| Heterocyclic Core | Potential Reagents | Reaction Type |
| Benzodiazepine | γ-Keto acid or ester | Condensation/Cyclization |
| Benzothiazine | β-Keto sulfoxide | Condensation/Pummerer reaction |
| Quinoline | α,β-Unsaturated ketone | Combes quinoline synthesis |
| Phenoxazine | Catechol | Oxidative cyclization |
| Quinoxaline | α-Diketone | Condensation |
Role in the Elaboration of Polymeric Materials and Oligomers
Bifunctional monomers are fundamental to the synthesis of step-growth polymers. After the removal of the Boc protecting group, this compound becomes a diamine monomer. The two primary amine groups—the aromatic aniline and the aliphatic terminal amine—can react with difunctional electrophiles to build polymer chains. This dual reactivity allows for its potential incorporation into advanced polymeric materials such as polyamides, polyimides, or polyureas, where the ether linkage and the aromatic backbone would impart specific thermal and mechanical properties to the resulting material.
| Polymer Type | Co-monomer | Linkage Formed |
| Polyamide | Diacyl chloride or Dicarboxylic acid | Amide |
| Polyurea | Diisocyanate | Urea (B33335) |
| Polyimide | Dianhydride | Imide |
| Poly(amine-co-ether) | Dihalide | Amine |
Integration into Macrocyclic Architectures
Macrocycles occupy a unique chemical space between small molecules and large biologics. anu.edu.au The synthesis of these structures often relies on precursors that contain two reactive functional groups separated by a flexible or rigid linker. The structure of this compound is well-suited for this purpose. Following deprotection of the Boc group, the resulting ortho-alkoxy diamine can undergo high-dilution intramolecular cyclization or intermolecular cyclization with a complementary difunctional linker to form macrocyclic structures. For example, reaction with a dialdehyde (B1249045) could yield a macrocyclic diimine, which can be subsequently reduced to a stable macrocyclic polyamine. Such strategies are valuable for creating host molecules for molecular recognition, novel ionophores, or constrained peptide mimetics. anu.edu.au
Derivatization Strategies and Functional Group Transformations
The chemical versatility of this compound is further expanded by the array of transformations possible at its two key functional areas: the aniline moiety and the protected terminal amine.
Reactions at the Aniline Nitrogen and Aromatic Ring
The aniline functional group is a hub for a multitude of chemical reactions. The aromatic ring is highly activated towards electrophilic aromatic substitution by the strong electron-donating amino group and the ortho-alkoxy substituent. This allows for regioselective introduction of various substituents such as halogens, nitro groups, or acyl groups.
The aniline nitrogen itself can be readily derivatized.
Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides provides stable amide or sulfonamide derivatives, respectively.
Diazotization: Treatment with nitrous acid converts the aniline to a diazonium salt. This intermediate is highly versatile and can be transformed into a wide range of functional groups, including hydroxyl, halogen, cyano, and aryl groups via Sandmeyer or related reactions.
Thiourea Formation: The aniline can be condensed with substituted thioureas to form thiocarbamide derivatives, a reaction demonstrated with related Boc-protected chloroanilines. gsconlinepress.comgsconlinepress.com
| Reaction Type | Reagent(s) | Product Functional Group |
| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | Bromo- or Chloro-aniline |
| Nitration | Nitric Acid / Sulfuric Acid | Nitroaniline |
| Acylation | Acetyl Chloride / Pyridine | Acetanilide |
| Diazotization | Sodium Nitrite / HCl | Diazonium Salt |
| Thiourea Formation | Isothiocyanate or Substituted Thiourea | Thiocarbamide |
Transformations Involving the Protected Amino Group
The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines due to its stability to most nucleophiles and bases and its facile removal under acidic conditions. organic-chemistry.orgwikipedia.org
The primary transformation involving this part of the molecule is the deprotection to liberate the terminal primary amine. This is typically achieved with high efficiency using strong acids. fishersci.co.ukchemistrysteps.com The resulting free amine is a potent nucleophile and can undergo a variety of subsequent reactions, including N-alkylation, reductive amination, and acylation, to attach further functionalities or link the molecule to other substrates. fishersci.co.uk
The table below outlines common methods for the removal of the Boc protecting group.
| Reagent(s) | Solvent | Conditions |
| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | Room Temperature chemistrysteps.com |
| Hydrochloric Acid (HCl) | Methanol, Ethyl Acetate, or Dioxane | Room Temperature wikipedia.orgfishersci.co.uk |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature fishersci.co.uk |
| Trimethylsilyl Iodide (TMSI) | Dichloromethane (DCM) or Acetonitrile (B52724) | Room Temperature wikipedia.org |
Modifications of the Propyloxyl Linkage
The propyloxyl linkage in this compound offers several avenues for synthetic modification, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures. The ether bond, while generally stable, can be cleaved under harsh conditions, but modifications more commonly target the three-carbon chain.
Potential modifications could include:
Functionalization of the Propyl Chain: While direct functionalization of the saturated alkyl chain is challenging, strategies involving radical halogenation or activation via neighboring groups could introduce handles for further reactions. However, such approaches often lack selectivity.
Chain Homologation or Shortening: More feasible modifications would likely involve the synthesis of analogues with different linker lengths. This would be achieved by starting with different haloalcohols in the initial ether synthesis (e.g., using 2-bromoethanol (B42945) for a shorter ethoxyl linkage or 4-bromobutanol for a longer butoxyl linkage).
Introduction of Unsaturation: The synthesis of analogues containing a double or triple bond within the linker could be achieved by using unsaturated haloalcohols as starting materials. This would provide a reactive site for a variety of subsequent transformations, such as olefin metathesis, hydrogenation, or click chemistry.
These theoretical modifications highlight the potential to tune the properties of the resulting molecules, such as their conformation, rigidity, and spacing of the terminal functional groups.
Enabling Role in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. tcichemicals.com The bifunctional nature of this compound, possessing both a primary aromatic amine and a Boc-protected primary aliphatic amine, makes it a theoretically attractive substrate for various MCRs.
The free aniline group can readily participate as the amine component in several named MCRs, including:
Ugi Reaction: The Ugi four-component reaction (U-4CR) combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.gov this compound could serve as the amine component, leading to the formation of complex peptide-like structures.
Passerini Reaction: While the classic Passerini three-component reaction (P-3CR) involves a carboxylic acid, an isocyanide, and a carbonyl compound, variations exist where amines can be incorporated. nih.gov
Biginelli and Hantzsch Reactions: Although less common for anilines compared to urea or ammonia (B1221849) derivatives, the amino group could potentially participate in Biginelli-type condensations to form dihydropyrimidinones or in Hantzsch-type reactions for the synthesis of dihydropyridines. tcichemicals.com
The Boc-protected amine at the other end of the propyloxyl chain would remain intact during these transformations, providing a latent reactive site for subsequent deprotection and further functionalization. This "latent functionality" is a key advantage in combinatorial chemistry and the synthesis of complex molecular libraries.
Development of Novel Reagents and Catalysts from its Derivatives
The structural features of this compound make its derivatives promising candidates for the development of novel reagents and catalysts. The presence of two distinct nitrogen atoms at a defined distance allows for the creation of bidentate ligands, which are crucial in coordination chemistry and catalysis.
Potential Applications:
Chiral Ligands for Asymmetric Catalysis: Following deprotection of the Boc group, the resulting diamine could be derivatized with chiral auxiliaries. The resulting chiral ligands could then be complexed with transition metals to form catalysts for a wide range of asymmetric reactions, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The ortho-position of the aniline nitrogen and the flexibility of the propyloxyl chain could allow for the fine-tuning of the catalyst's steric and electronic properties.
Organocatalysts: The diamine derivative itself, or its further modified versions (e.g., thioureas, squaramides), could function as a bifunctional organocatalyst. Such catalysts often rely on the cooperative action of two functional groups, such as a Lewis base and a hydrogen-bond donor, to activate substrates and control stereoselectivity.
Phase-Transfer Catalysts: By quaternizing the nitrogen atoms, derivatives of this compound could be designed as phase-transfer catalysts, facilitating reactions between reactants in immiscible phases. The lipophilic backbone combined with the charged centers would be advantageous for this application.
The modular nature of the precursor would allow for the systematic variation of substituents on the aromatic ring and at the aliphatic amine, enabling the creation of a library of ligands or catalysts to be screened for optimal performance in specific chemical transformations.
Future Research Directions and Emerging Paradigms for 2 3 Boc Amino Propyloxyl Aniline Research
Exploration of Sustainable Synthetic Methodologies
The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research on 2-[3-(Boc-amino)propyloxyl]aniline should prioritize the adoption of green chemistry principles.
Catalyst-Free and Solvent-Free Approaches: Investigating catalyst- and solvent-free conditions for the synthesis and protection of amines, such as the Boc protection step, can significantly reduce environmental impact. researchgate.net
Aqueous Media Synthesis: The use of water as a solvent is highly desirable. Research into L-proline-catalyzed three-component reactions in aqueous media for creating complex quinoline (B57606) and pyrimidine (B1678525) structures from aniline (B41778) derivatives showcases a viable green approach. researchgate.net
Sunlight-Driven Reactions: Harnessing photochemical methods, such as sunlight-driven N-acetylation of anilines, offers a sustainable pathway for derivatization, minimizing energy consumption. rsc.org
Ultrasonic Induction: High-frequency ultrasound can induce catalyst-free N-dealkylation of aniline derivatives in water, presenting an alternative to methods requiring transition metals or hazardous solvents. rsc.org This could be explored for selective deprotection or modification steps.
Investigation of its Role in Supramolecular Assemblies
The functional groups within this compound—specifically the aniline’s amino group and the carbamate—are prime candidates for directing the formation of ordered, non-covalent structures. researchgate.net
Hydrogen Bonding and π-π Stacking: The aniline moiety can participate in hydrogen bonding, hydrophobic forces, and π-π stacking, which are crucial for the self-assembly of aniline oligomers into complex architectures like flower-like hierarchical structures. nih.gov Future studies could explore how the flexible propoxy chain and the bulky Boc group of this compound influence these interactions to create novel supramolecular polymers or gels.
Controlled Nanostructure Formation: Functional oligo(aniline)-based amphiphiles have been shown to self-assemble into conductive nanowires. nih.govguanglu.xyzacs.orgmaterials-science.info By modifying or deprotecting this compound, it could be used as a monomer to create new amphiphilic oligoanilines that assemble into controlled one-dimensional nanostructures with tunable electronic properties.
Integration into Advanced Materials Science
The unique electronic and structural features of the aniline group make it a valuable component for advanced materials. Future work should focus on integrating this compound into functional systems.
Functional Coatings: Polyaniline and its derivatives are known for their use in creating antistatic, electrically conductive, and corrosion-inhibiting coatings. rsc.org The propoxy side chain of this compound could be used to tune solubility and processing characteristics for creating specialized coatings.
Chemical Sensors: The conductivity of polyaniline-based materials changes upon interaction with various chemical species, making them excellent candidates for sensors. rsc.org Polymers derived from this compound could be developed into resistive sensors for gases or pH sensors, where the side chain can be functionalized to impart selectivity for specific analytes. rsc.org
Optoelectronics: The aniline core is a key building block for electroactive polymers. rsc.org After deprotection and polymerization, the resulting polyaniline derivative could be investigated for its optoelectronic properties, potentially finding use in light-emitting diodes, electrochromic devices, or as a component in solar cells. The ether linkage provides a site for modifying the polymer's electronic and physical properties.
Expansion of its Synthetic Utility through Novel Reaction Development
To broaden the applicability of this compound, the development of novel, regioselective reactions targeting its specific functional groups is essential.
C-H Functionalization: Direct C-H activation has emerged as a powerful tool for derivatizing aromatic rings without pre-functionalization. nih.govacs.org Research into the regioselective C-H functionalization of the aniline ring in this compound could provide direct routes to ortho-, meta-, or para-substituted derivatives. researchgate.netnih.govresearchgate.net This would bypass traditional, often multi-step, synthetic sequences.
Derivatization of the Amino Group: While the primary amino group is a key functional handle, its direct use can be challenging. Developing novel palladium-catalyzed reactions that achieve ortho-arylation of unprotected anilines, for instance, would be highly valuable. nih.govacs.org
Multicomponent Reactions: Designing new one-pot, multicomponent reactions that utilize this compound as a key building block would enable the rapid and efficient synthesis of complex molecular scaffolds with high atom economy. acs.org
Application of Machine Learning and AI in Predicting its Reactivity and Synthetic Routes
The intersection of artificial intelligence and chemistry offers a paradigm shift in how chemical research is conducted.
Predicting Reactivity: Machine learning models can be trained on large datasets of chemical reactions to predict the reactivity of specific compounds. nih.gov Such models could be applied to this compound to forecast its behavior in various reactions, identify potential side products, and screen for optimal reaction conditions, thereby reducing experimental effort. rsc.orgillinois.eduresearchgate.net
Retrosynthesis and Route Design: AI-powered retrosynthesis tools are becoming increasingly vital for planning the synthesis of complex molecules. cas.orgchemcopilot.com These platforms can analyze the structure of a target derivative of this compound and propose multiple, often novel, synthetic pathways. chemcopilot.com By training these models on diverse and high-quality reaction data, their predictive accuracy for specialized chemicals can be significantly improved. cas.org
Discovering New Reactions: Beyond optimizing known transformations, AI can assist in the discovery of entirely new reactions. nih.gov By analyzing vast chemical spaces and predicting reaction outcomes, machine learning could suggest unprecedented transformations for this compound, opening up new avenues for chemical synthesis and material design. researchgate.netacs.org
Q & A
Q. What are the recommended synthetic routes for preparing 2-[3-(Boc-amino)propyloxyl]aniline?
- Methodological Answer : The synthesis typically involves introducing the Boc-protected aminopropyloxy group to the aniline moiety. A common approach is:
- Step 1 : React 3-aminopropanol with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP or TEA) to form 3-(Boc-amino)propanol.
- Step 2 : Activate the hydroxyl group of the intermediate via mesylation or tosylation, followed by nucleophilic substitution with 2-hydroxyaniline.
- Key Considerations : Use anhydrous conditions to prevent Boc-group hydrolysis. Monitor reaction progress via TLC or LC-MS .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Perform reactions in a fume hood to avoid inhalation of vapors.
- Storage : Keep in sealed containers under inert gas (e.g., N₂) at 2–8°C to prevent moisture absorption and decomposition .
Q. How can the purity of this compound be validated?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Use a C18 column with UV/Vis detection (λ = 254 nm) and acetonitrile/water gradient elution.
- NMR : Confirm structure via ¹H NMR (e.g., aromatic protons at δ 6.5–7.2 ppm, Boc-group tert-butyl signals at δ 1.4 ppm) and ¹³C NMR .
Advanced Research Questions
Q. How can researchers optimize Boc deprotection in this compound without damaging the aniline moiety?
- Methodological Answer :
- Acid Selection : Compare trifluoroacetic acid (TFA) in DCM (mild, 30 min) vs. HCl in dioxane (harsher, risk of side reactions).
- Monitoring : Use LC-MS to track deprotection efficiency and detect by-products (e.g., tert-butyl cation adducts).
- Mitigation : Add scavengers like triisopropylsilane during TFA treatment to minimize side reactions .
Q. What strategies resolve contradictions in reported coupling efficiencies of this compound with carboxylic acids?
- Methodological Answer :
- Activating Agents : Test HATU vs. DCC in polar aprotic solvents (DMF, DCM). HATU often improves yields due to lower racemization risk.
- Steric Effects : Modify reaction temperature (0°C vs. RT) to reduce steric hindrance from the Boc group.
- Validation : Confirm coupling success via ¹H NMR (disappearance of aniline NH₂ signals) and HRMS .
Q. How does pH influence the stability of this compound in aqueous buffers?
- Methodological Answer :
- Experimental Design : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C.
- Analysis : Quantify degradation via LC-MS at intervals (0, 24, 48 hrs).
- Findings : Boc groups hydrolyze rapidly under acidic (pH < 3) or basic (pH > 10) conditions, while neutral buffers (pH 7.4) show >90% stability over 48 hrs .
Q. What advanced spectroscopic techniques clarify ambiguous NOE correlations in this compound?
- Methodological Answer :
- 2D NMR : Use HSQC to assign proton-carbon correlations and NOESY to resolve spatial proximity of the Boc group and aromatic protons.
- DFT Calculations : Compare experimental ¹³C NMR shifts with quantum-chemically predicted values (B3LYP/6-31G** basis set) to validate conformational preferences .
Data Contradiction Analysis
Q. How to address discrepancies in reported Boc-group stability during photochemical reactions?
- Methodological Answer :
- Controlled Experiments : Replicate reactions under UV light (254 nm) with and without radical quenchers (e.g., BHT).
- Hypothesis Testing : If Boc decomposition occurs only in the presence of light, confirm via LC-MS photodegradant profiling.
- Documentation : Publish raw spectra and reaction conditions to enable cross-lab validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
